(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester
Overview
Description
(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester is an organic compound with the molecular formula C13H13F3O5. This compound is characterized by the presence of trifluorobenzoyl and propanedioic acid ester groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester typically involves the esterification of (2,4,5-Trifluorobenzoyl)propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (2,4,5-Trifluorobenzoyl)propanedioic acid.
Reduction: Formation of (2,4,5-Trifluorobenzoyl)propanediol.
Substitution: Formation of substituted (2,4,5-Trifluorobenzoyl) derivatives.
Scientific Research Applications
(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active (2,4,5-Trifluorobenzoyl)propanedioic acid, which can then participate in various biochemical pathways. The trifluorobenzoyl group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-Trifluorobenzoyl)propanedioic acid, diethyl ester
- (3,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester
- (2,3,4-Trifluorobenzoyl)propanedioic acid, diethyl ester
Uniqueness
(2,4,5-Trifluorobenzoyl)propanedioic acid, diethyl ester is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.
Properties
IUPAC Name |
diethyl 2-(2,4,5-trifluorobenzoyl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O5/c1-3-21-13(19)11(14(20)22-4-2)12(18)7-5-9(16)10(17)6-8(7)15/h5-6,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSWPHASPIORT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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